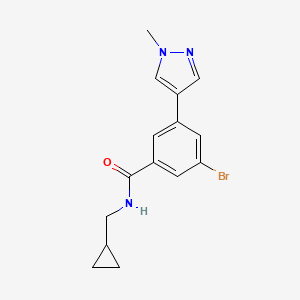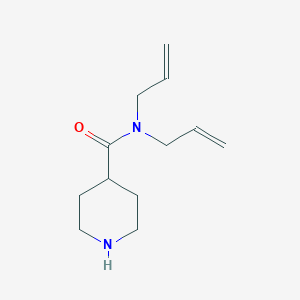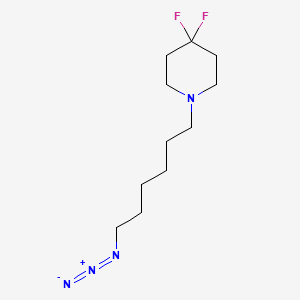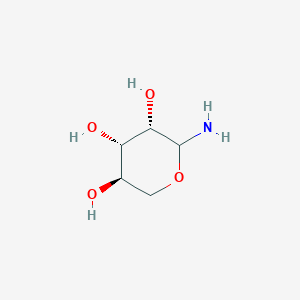
D-Lyxopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxopyranosylamine: is a hexosamine derived from D-lyxopyranose, where the anomeric hydroxy group is replaced by an amino group . This compound is part of the broader class of hexosamines, which are essential in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lyxopyranosylamine can be synthesized through the transglycosylation of β-D-xylopyranosylamine . This process involves the rearrangement of glycosidic bonds under specific conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions: D-Lyxopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amine compounds .
Scientific Research Applications
Chemistry: D-Lyxopyranosylamine is used in the synthesis of complex carbohydrates and glycosylamines, which are crucial in studying carbohydrate chemistry .
Biology: In biological research, it serves as a building block for the synthesis of glycoproteins and other glycoconjugates, which are essential in cell signaling and molecular recognition processes .
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug design and development, particularly in targeting specific enzymes and receptors .
Industry: this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of D-Lyxopyranosylamine involves its interaction with specific enzymes and receptors in biological systems. The amino group allows it to form stable bonds with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
D-Xylopyranosylamine: Similar in structure but differs in the arrangement of hydroxyl groups.
D-Glucopyranosylamine: Another hexosamine with a different sugar backbone.
D-Mannopyranosylamine: Similar hexosamine with a mannose backbone.
Uniqueness: D-Lyxopyranosylamine is unique due to its specific configuration and the presence of the amino group at the anomeric position, which imparts distinct chemical and biological properties .
Properties
CAS No. |
67111-70-0 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(3S,4S,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5?/m1/s1 |
InChI Key |
RQBSUMJKSOSGJJ-AGQMPKSLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


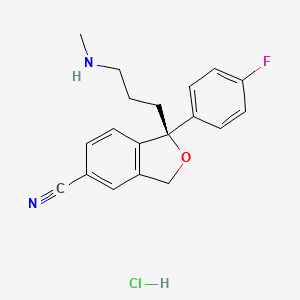
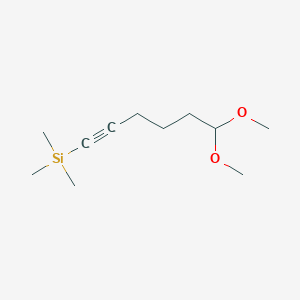

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
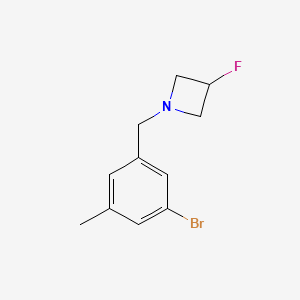

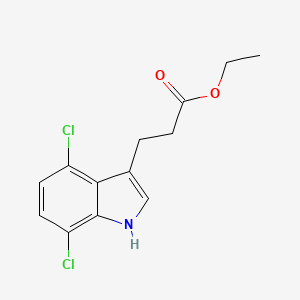
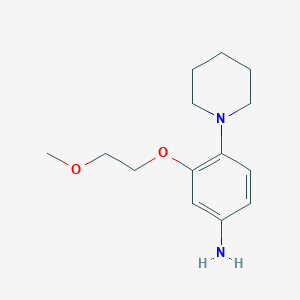

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
